(1R,2R)-2-Aminocyclohexanol

Vue d'ensemble

Description

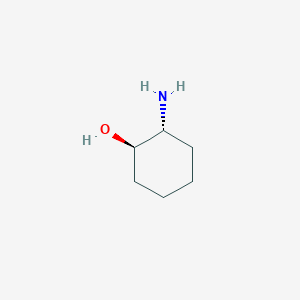

(1R,2R)-2-Aminocyclohexanol: is an organic compound with the molecular formula C₆H₁₃NO . It is a stereoisomer of 2-aminocyclohexanol, where the amino group and the hydroxyl group are positioned trans to each other on the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of various organic compounds.

- Employed in the development of pH-triggered molecular switches and conformational switches .

Biology:

- Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine:

- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydrogenation of para-aminophenol: One common method involves the hydrogenation of para-aminophenol in the presence of a metallic catalyst such as Raney nickel.

Kinetic Resolution: Another method involves the kinetic resolution of racemic trans-2-aminocyclohexanol using bacterial strains with cyclic amino alcohol deamination activity.

Industrial Production Methods: The industrial production of trans-2-aminocyclohexanol typically involves the hydrogenation of para-aminophenol due to its cost-effectiveness and relatively mild reaction conditions. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (1R,2R)-2-Aminocyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexylamine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanal.

Reduction: Formation of cyclohexylamine.

Substitution: Formation of N-alkyl or N-acyl derivatives of trans-2-aminocyclohexanol

Mécanisme D'action

The mechanism of action of trans-2-aminocyclohexanol involves its ability to undergo conformational changes in response to pH variations. This property is attributed to the formation of intramolecular hydrogen bonds and electrostatic interactions. These conformational changes can influence the compound’s interactions with molecular targets, making it useful in applications such as molecular switches and drug delivery systems .

Comparaison Avec Des Composés Similaires

cis-2-Aminocyclohexanol: The cis isomer where the amino and hydroxyl groups are on the same side of the cyclohexane ring.

Cyclohexanol: A simpler analog without the amino group.

Cyclohexylamine: A related compound where the hydroxyl group is replaced by an amino group.

Uniqueness:

- (1R,2R)-2-Aminocyclohexanol is unique due to its ability to act as a pH-triggered conformational switch, a property not commonly found in its similar compounds. This makes it particularly valuable in the development of responsive molecular systems and advanced materials .

Activité Biologique

(1R,2R)-2-Aminocyclohexanol is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane ring structure with an amino group and a hydroxyl group. The stereochemistry of the compound is crucial as it influences its biological activity and interactions with various enzymes and receptors.

Comparison of Stereoisomers

| Compound Name | Configuration | Unique Features |

|---|---|---|

| (1S,2S)-2-Aminocyclohexanol | Stereoisomer | Different chirality affecting reactivity |

| This compound | Stereoisomer | Exhibits different substitution patterns |

| cis-2-Aminocyclohexanol | Stereoisomer | Comparable structure but different properties |

| (1S,2R)-2-Aminocyclohexanol | Stereoisomer | Variations in biological activity |

The differences in chirality among these compounds lead to variations in their reactivity and biological effects, making this compound particularly interesting for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

- Enzyme Interaction : It has been shown to interact with type II polyketide synthase-like enzymes involved in the biosynthesis of cispentacin. This interaction plays a crucial role in enzymatic reactions that lead to the formation of key intermediates in metabolic pathways.

- Hydrogen Bonding : The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions with target molecules, modulating their activity. This can lead to significant changes in biochemical pathways and physiological responses.

Therapeutic Potential

Research indicates that this compound may serve as an intermediate in the synthesis of drugs targeting neurological disorders. Its chiral nature makes it a candidate for studying enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level .

Case Studies

- Synthesis of TRPML Inhibitors : A study developed effective chiral pool syntheses of both enantiomers of trans-ML-SI3 using (1R,2R)- and (1S,2S)-configured cis-2-aminocyclohexanols. The results demonstrated high enantiomeric purity and good overall yields, confirming the compound's utility in synthesizing biologically active molecules .

- Optical Determination Methods : Another research explored optical assays to determine enantiomeric excess (ee) and diastereomeric excess (de) for 2-aminocyclohexanol. The study highlighted the compound's potential as a test-bed analyte for developing new analytical techniques in stereochemistry .

Synthesis Methods

Several synthetic routes have been developed for producing optically pure this compound:

- Chiral Resolution : A method involving racemic trans-2-aminocyclohexanol reacting with optically active 2-methoxyphenylacetic acid has been reported to yield high-purity products efficiently .

- Scalable Preparation : Improved processes for scalable preparation have been documented, emphasizing the industrial applicability of this compound in pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

(1R,2R)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310006 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-16-8, 6982-39-4 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 2-amino-, (1R,2R)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-2-aminocyclohexanol?

A1: The molecular formula of trans-2-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: What are the key spectroscopic characteristics of trans-2-aminocyclohexanol?

A2: While specific spectroscopic data requires referencing individual publications, trans-2-aminocyclohexanol's structure can be confirmed using techniques like 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. For instance, 1H NMR is particularly useful in analyzing the conformational equilibrium of the molecule, especially the characteristic signals of the -O-CH2-N- protons. [, ]

Q3: How does the conformational change in trans-2-aminocyclohexanol impact its applications?

A4: This pH-triggered conformational flip makes trans-2-aminocyclohexanol a valuable building block for designing pH-sensitive molecular systems. This property has been exploited in developing pH-responsive drug delivery systems like "fliposomes". These liposomes, containing trans-2-aminocyclohexanol-based amphiphiles, can rapidly release their cargo in response to a decrease in pH. [, , , , , ]

Q4: Can trans-2-aminocyclohexanol be utilized in catalysis?

A5: Yes, trans-2-aminocyclohexanol derivatives have been successfully employed as ligands in various catalytic reactions. For example, it serves as an effective ligand in palladium-catalyzed asymmetric allylic alkylation reactions. [] Furthermore, amino alcohols, including trans-2-aminocyclohexanol, are crucial in nickel-catalyzed Suzuki reactions, even enabling challenging cross-couplings of unactivated alkyl halides, including secondary alkyl chlorides, with arylboronic acids. []

Q5: Why is trans-2-aminocyclohexanol particularly interesting for asymmetric synthesis?

A6: As a chiral molecule, trans-2-aminocyclohexanol can be resolved into its enantiomers, (1R,2R)-2-aminocyclohexanol and (1S,2S)-2-aminocyclohexanol. These enantiomerically pure forms are valuable building blocks for synthesizing other chiral compounds. [, , , , ]

Q6: Are there examples of using trans-2-aminocyclohexanol in synthesizing complex molecules?

A6: Absolutely. Enantiomerically pure trans-2-aminocyclohexanol has been used in the synthesis of:

- Aminocyclitols: Utilizing enantiopure 7-azabicyclo[2.2.1]heptane-2-ol, cis- and trans-2-aminocyclohexanols are intermediates in the synthesis of dihydroconduramine E-1, and ent-conduramine F-1. []

- Sialyl Lewis X (SLex) mimetics: α-O-Fucosyl-(1R,2R)-2-aminocyclohexanol serves as a template in the synthesis of SLex mimetics, which are potential inhibitors of E-selectin. []

- Optically pure cyclometalated iridium(III) complex-peptide hybrids: These hybrids, synthesized from Δ- and Λ-Ir(tpyCO2H)3, are promising anticancer agents. []

Q7: Are there any considerations for the formulation of trans-2-aminocyclohexanol and its derivatives?

A9: Formulation strategies depend on the specific application. For instance, in drug delivery using liposomes, factors like lipid composition, particle size, and surface modifications are crucial for stability, drug encapsulation, and targeted delivery. [, , , ]

Q8: What is known about the safety and toxicology of trans-2-aminocyclohexanol?

A8: While specific toxicity data for this compound might be limited in the provided research, it's crucial to emphasize that any application, especially in drug development, demands thorough toxicological profiling and safety assessments.

Q9: What are potential future research directions for trans-2-aminocyclohexanol?

A9: Research on this compound can be expanded in several directions:

- Design and synthesis of novel derivatives: Exploring new derivatives with tailored pH sensitivity, improved bioavailability, and enhanced target specificity is promising for drug delivery applications. [, ]

- Computational modeling: Employing computational techniques like molecular dynamics simulations and quantum chemical calculations can provide insights into conformational dynamics, interactions with biological targets, and optimize the design of novel derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.